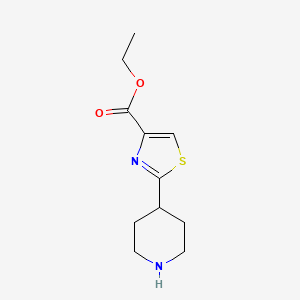
4,4,4-trifluorobut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “4,4,4-trifluorobut-2-enenitrile” is a chemical substance listed in the PubChem database
Métodos De Preparación
The preparation of 4,4,4-trifluorobut-2-enenitrile involves specific synthetic routes and reaction conditions. One method involves the synthesis from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step manner . Industrial production methods may vary, but typically involve similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
4,4,4-trifluorobut-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4,4-trifluorobut-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological assays and experiments to study its effects on biological systems.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-trifluorobut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4,4,4-trifluorobut-2-enenitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity and applications. this compound may have unique properties or effects that distinguish it from these similar compounds.
Propiedades
Fórmula molecular |
C4H2F3N |
|---|---|
Peso molecular |
121.06 g/mol |
Nombre IUPAC |
4,4,4-trifluorobut-2-enenitrile |
InChI |
InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H |
Clave InChI |
LHWSEFCIRYVTLZ-UHFFFAOYSA-N |
SMILES canónico |
C(=CC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



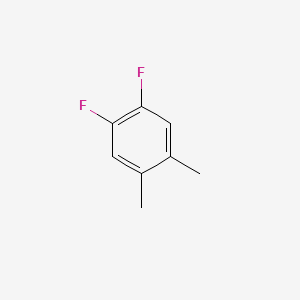


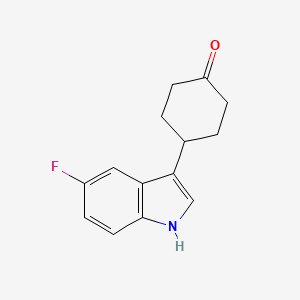


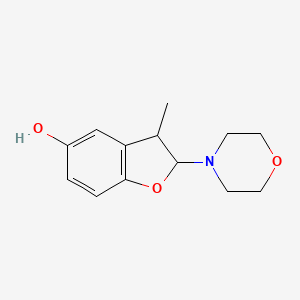
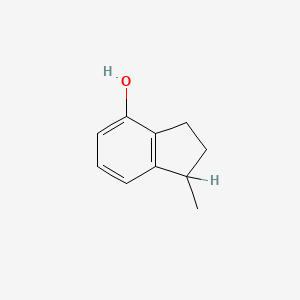

![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B8755910.png)


